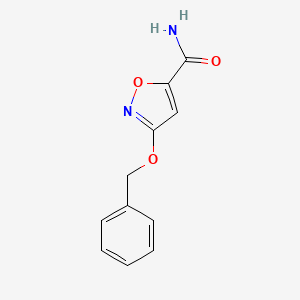
3-(Benzyloxy)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)isoxazole-5-carboxamide is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
准备方法
The synthesis of 3-(Benzyloxy)isoxazole-5-carboxamide can be achieved through several routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . Another approach is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
化学反应分析
3-(Benzyloxy)isoxazole-5-carboxamide undergoes various chemical reactions, including:
科学研究应用
3-(Benzyloxy)isoxazole-5-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Benzyloxy)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity . For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
3-(Benzyloxy)isoxazole-5-carboxamide can be compared with other isoxazole derivatives such as 3,4,5-trisubstituted isoxazoles and 5-substituted amino-isoxazoles . These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties.
生物活性
3-(Benzyloxy)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an isoxazole ring substituted with a benzyloxy group and a carboxamide functional group. Its molecular formula is C11H10N2O3, and its CAS number is 1086390-97-7. The presence of the isoxazole moiety is significant as it is known for various biological activities.
Antimicrobial Activity
Research has shown that derivatives of isoxazole compounds exhibit varying degrees of antimicrobial activity. A study on related isoxazole derivatives indicated that compounds with similar structures demonstrated selective activity against Gram-positive bacteria, such as Bacillus subtilis, while showing limited efficacy against Gram-negative strains .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoxazole Derivative A | Bacillus subtilis | 50 µg/mL |
| Isoxazole Derivative B | Escherichia coli | 200 µg/mL |
| Isoxazole Derivative C | Candida albicans | 100 µg/mL |
In one study, the cytotoxic effects of various isoxazoles were assessed in HL-60 cells, revealing that certain derivatives significantly decreased the expression levels of anti-apoptotic genes like Bcl-2, suggesting a mechanism involving apoptosis promotion .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been observed that compounds containing the isoxazole ring can induce apoptosis in cancer cell lines by modulating key regulatory proteins involved in cell cycle progression and survival.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the effects of several isoxazole derivatives on multiple cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the benzyloxy group or the carboxamide functionality may enhance its potency against specific targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Observed Effect |
|---|---|
| Addition of methyl group | Increased cytotoxicity |
| Substitution on benzyloxy | Enhanced antimicrobial properties |
| Alteration of carboxamide | Improved selectivity for cancer cells |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Recent studies have utilized zebrafish embryos to assess the toxicity of various derivatives, including those related to this compound. The findings indicated a dose-dependent toxicity, with certain concentrations leading to developmental abnormalities .
属性
IUPAC Name |
3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-11(14)9-6-10(13-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOLBMRRXDGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














